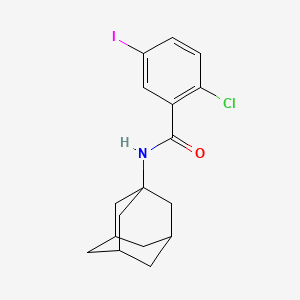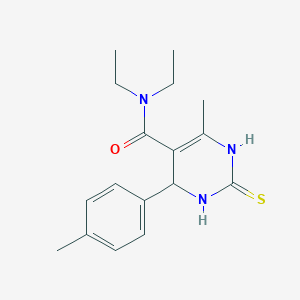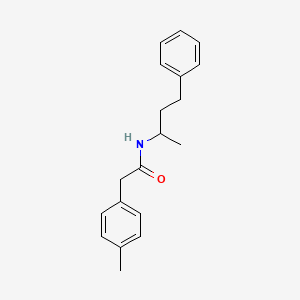
N-1-adamantyl-2-chloro-5-iodobenzamide
Overview
Description
N-1-adamantyl-2-chloro-5-iodobenzamide is a useful research compound. Its molecular formula is C17H19ClINO and its molecular weight is 415.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.01999 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Applications
Adamantyl derivatives have been extensively studied for their pharmacological properties. For instance, novel adamantane derivatives have shown marked antiarrhythmic activity, suggesting their potential in treating arrhythmias. The relationship between their chemical structures and pharmacological activities has been a subject of research, with specific compounds demonstrating a wide therapeutic ratio over known antiarrhythmic drugs (Avdyunina et al., 2019). Similarly, derivatives of adamant-2-ylamides have exhibited antiarrhythmic effects, highlighting their significance in developing new antiarrhythmic drugs (Turilova et al., 2013).
Applications in Material Science and Chemistry
Adamantyl compounds have also found applications in materials science and chemistry. For example, N-heterocyclic dicarbene iridium(III) pincer complexes featuring adamantane ligands have been applied in transfer dehydrogenation reactions, showcasing the versatility of adamantyl compounds in catalysis (Zuo & Braunstein, 2012). Furthermore, adamantyl-substituted N-heterocyclic carbene ligands have been incorporated into Grubbs-type metathesis catalysts, although their steric hindrance affects the catalytic efficiency (Dinger et al., 2003).
Biomedical Applications
In the realm of biomedical applications, nanodiamonds functionalized with adamantane have been explored for drug delivery systems. These nanocomposites exhibit excellent water dispersibility, low toxicity, high drug-loading capacity, and controlled drug-release behavior, highlighting their potential in biomedical applications (Huang et al., 2018).
Host-Guest Chemistry
Adamantyl compounds have been utilized in host-guest chemistry to investigate the interactions within organic containers. The unique behavior of confined carbenes generated from adamantane derivatives offers insights into the chemical reactivity under constrained conditions (Gupta et al., 2011).
Properties
IUPAC Name |
N-(1-adamantyl)-2-chloro-5-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClINO/c18-15-2-1-13(19)6-14(15)16(21)20-17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSKBWDGBQPGAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(C=CC(=C4)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4050893.png)
![8-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE](/img/structure/B4050897.png)
![N-[4-(butylsulfamoyl)phenyl]-2,2,2-trichloroacetamide](/img/structure/B4050908.png)
![ethyl 2-({[1-(2-chlorobenzyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoate](/img/structure/B4050927.png)
![1,1'-(1,4-piperazinediyl)bis[3-(2,5-dimethylphenoxy)-2-propanol]](/img/structure/B4050928.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B4050943.png)
![(2,4-Difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone](/img/structure/B4050946.png)
![1-[4-(BUTAN-2-YLOXY)BENZOYL]-3-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)THIOUREA](/img/structure/B4050949.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide](/img/structure/B4050962.png)
![1-[(3,4-dichlorophenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4050971.png)
![2-[4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]acetamide](/img/structure/B4050974.png)

